B1579454 (2s,3R)-3-Methylglutamic acid

(2s,3R)-3-Methylglutamic acid

Cat. No.: B1579454
M. Wt: 161.16
Attention: For research use only. Not for human or veterinary use.
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Description

Characterization as a Non-Proteinogenic Amino Acid

(2S,3R)-3-Methylglutamic acid is classified as a non-proteinogenic amino acid. taylorandfrancis.com This means that it is not one of the 22 amino acids genetically coded for and incorporated into proteins during translation. taylorandfrancis.com Its structure features a glutamic acid backbone with a methyl group at the 3-position, resulting in the chemical formula C6H11NO4. ontosight.ai This seemingly minor addition has profound implications for its chemical and biological behavior. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers, with the (2S,3R) configuration being of particular interest in numerous biological contexts. ontosight.ainih.gov

Occurrence and Stereoisomeric Significance in Natural Products Research

The (2S,3R) stereoisomer of 3-methylglutamic acid is a component of several important, naturally occurring lipopeptide antibiotics. nih.govresearchgate.net Its presence is crucial for the biological activity of these complex molecules.

Notably, (2S,3R)-3-methylglutamate is a key residue in the structures of:

Daptomycin (B549167): A clinically significant antibiotic used to treat infections caused by Gram-positive bacteria. nih.govresearchgate.netcdnsciencepub.com The specific (2S,3R) configuration of the 3-methylglutamic acid residue is essential for its potent antimicrobial activity. researchgate.netresearchgate.netnih.gov

Calcium-Dependent Antibiotics (CDAs): A class of antibiotics where the (2S,3R)-3-methylglutamate residue also plays a critical role. nih.govresearchgate.net

Research has demonstrated the stereospecificity of the biosynthetic pathways that incorporate this amino acid. For instance, in the biosynthesis of CDA, the peptide synthetase enzyme specifically recognizes the (2S,3R)-stereoisomer and not the (2S,3S) form. nih.gov This high degree of selectivity underscores the importance of stereochemistry in the function of these natural products. Studies involving the synthesis of daptomycin analogues with different stereoisomers or with glutamic acid have shown a significant loss of activity, further highlighting the critical role of the this compound moiety. researchgate.netnih.gov

Historical Context of Academic Investigation

The investigation of this compound is intrinsically linked to the study of the natural products in which it is found. The discovery and structural elucidation of antibiotics like daptomycin and the CDAs led to the identification of this unusual amino acid. nih.govresearchgate.net Early research focused on isolating and characterizing these antibiotics and their constituent amino acids. The biosynthesis of this compound was found to involve the methylation of α-ketoglutarate to form (3R)-methyl-2-oxoglutarate, which is then transaminated to yield the final (2S,3R)-3-MeGlu product. nih.gov

Initially identified as a structural component of antibiotics, the research perspective on this compound has evolved significantly. Scientists have moved from simple characterization to investigating its precise role in the mechanism of action of these antibiotics. It is now understood that this non-proteinogenic amino acid is not merely a passive structural element but an active contributor to the biological function of the parent molecule. researchgate.net

This understanding has spurred considerable interest in its synthetic utility. The development of enantioselective synthetic routes to this compound and its derivatives has become an important area of research. researchgate.netresearchgate.netrsc.org These synthetic efforts are crucial for several reasons:

They provide access to larger quantities of the amino acid for further biological studies.

They enable the synthesis of analogues of natural products to probe structure-activity relationships. researchgate.net

They open up possibilities for engineering novel lipopeptides with potentially improved therapeutic properties. nih.gov

Furthermore, this compound and its derivatives have been explored as tools in neuroscience research, acting as potent and selective agonists for kainate receptors, a subtype of glutamate (B1630785) receptors. scbt.com This demonstrates a broadening of research perspectives beyond its role in antibiotics.

PropertyValue
Chemical Formula C6H11NO4
Molecular Weight 161.15 g/mol
Classification Non-proteinogenic amino acid
Key Natural Occurrences Daptomycin, Calcium-Dependent Antibiotics (CDAs)
Biological Significance Essential for the antimicrobial activity of certain lipopeptide antibiotics

Properties

Molecular Weight

161.16

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 2s,3r 3 Methylglutamic Acid

Natural Biosynthetic Routes in Prokaryotic Systems

The formation of (2S,3R)-3-methylglutamic acid in prokaryotes is a two-step enzymatic process. The pathway initiates with the methylation of a common metabolic precursor, followed by a stereospecific transamination to yield the final product. This biosynthetic strategy has been elucidated through in vitro reconstitution of the pathway using enzymes derived from various Streptomyces species.

Identification of Biosynthetic Gene Clusters in Actinomycetes (e.g., Streptomyces species)

The genes responsible for the biosynthesis of this compound are located within the larger biosynthetic gene clusters (BGCs) that direct the production of lipopeptide antibiotics. These clusters contain the genes for the nonribosomal peptide synthetases (NRPSs) that assemble the peptide backbone, as well as genes for the synthesis of unusual precursors like this compound.

Notable examples of such BGCs include:

The calcium-dependent antibiotic (CDA) gene cluster in Streptomyces coelicolor. acs.orgnih.govsecondarymetabolites.org

The daptomycin (B549167) gene cluster in Streptomyces roseosporus. acs.orgnih.gov

The A54145 gene cluster in Streptomyces fradiae. nih.govasm.org

In each of these clusters, a key gene encoding a putative methyltransferase has been identified as essential for the incorporation of the 3-methylglutamate residue. acs.orgnih.govasm.org Deletion of this gene, for instance the glmT gene in the CDA cluster, results in the production of lipopeptides containing a standard glutamic acid residue instead of its methylated counterpart. acs.orgnih.gov

Mechanistic Elucidation of Key Enzymatic Transformations

Biochemical studies have precisely defined the two critical enzymatic steps in the formation of this compound.

The initial and rate-limiting step is the methylation of α-ketoglutarate, a key intermediate in the citric acid cycle. This reaction is catalyzed by a specific class of methyltransferases that utilize S-adenosyl methionine (SAM) as the methyl donor. acs.orgnih.gov It was initially hypothesized that the methylation might occur on a glutamic acid residue already attached to the NRPS machinery, but in vitro experiments demonstrated that these enzymes act on free α-ketoglutarate. nih.gov

Several homologous methyltransferases responsible for this reaction have been identified and characterized from different Streptomyces species. nih.gov These enzymes, despite sharing a common function, can exhibit some divergence. researchgate.net

EnzymeSource OrganismAssociated Lipopeptide
GlmT Streptomyces coelicolorCalcium-Dependent Antibiotic (CDA)
DptI Streptomyces roseosporusDaptomycin
LptI Streptomyces fradiaeA54145

Table 1: Key Methyltransferases in this compound Biosynthesis

These enzymes specifically catalyze the transfer of a methyl group from SAM to the C3 position of α-ketoglutarate. acs.orgnih.gov

The methylation reaction is highly stereospecific. The methyltransferases GlmT, DptI, and LptI exclusively produce the (3R) stereoisomer of 3-methyl-2-oxoglutarate from α-ketoglutarate. acs.orgnih.gov This stereocontrol is crucial as it dictates the final stereochemistry of the resulting amino acid.

The second step in the pathway is the conversion of the keto acid intermediate, (3R)-3-methyl-2-oxoglutarate, into the final amino acid, this compound. This is achieved through a stereospecific transamination reaction. acs.orgnih.gov Enzyme screening in Streptomyces coelicolor identified a branched-chain amino acid transaminase, IlvE, as an efficient catalyst for this transformation. nih.gov This transamination reaction establishes the (2S) configuration at the α-carbon, completing the stereospecific synthesis of this compound. nih.gov The high degree of stereocontrol in this two-step process ensures the correct incorporation of the β-methylated amino acid into the final lipopeptide product. nih.gov

Stereospecific Transamination Reactions
Identification and Characterization of Transaminases (e.g., IlvE)

A key step in the formation of this compound is the transamination of its keto-acid precursor. Research has identified the branched-chain amino acid transaminase, IlvE, as a highly efficient catalyst for this transformation. nih.gov In Streptomyces coelicolor, the producer of CDA, the gene SCO5523 encodes for the IlvE enzyme. nih.goviupac.org While this gene is not located within the CDA biosynthetic gene cluster, it plays a vital role in the pathway. iupac.org

IlvE is a versatile enzyme that typically catalyzes the final step in the biosynthesis of branched-chain amino acids such as L-leucine, L-isoleucine, and L-valine. uniprot.org Its function involves the reversible transfer of an amino group from a donor molecule, like glutamate (B1630785), to an alpha-keto acid. uniprot.org In the context of this compound synthesis, IlvE facilitates the stereospecific amination of (3R)-3-Methyl-2-oxoglutarate. nih.gov

Conversion of (3R)-3-Methyl-2-oxoglutarate to this compound

The direct precursor to this compound is (3R)-3-Methyl-2-oxoglutarate. The conversion of this keto-acid to the final amino acid is a critical transamination reaction. The enzyme IlvE has been shown to be an effective catalyst for this specific conversion, ensuring the correct stereochemistry of the final product. nih.gov The process involves the transfer of an amino group to (3R)-3-Methyl-2-oxoglutarate, resulting in the formation of this compound. nih.govnih.gov This stereospecific conversion is essential for the subsequent incorporation of the amino acid into nonribosomal peptides like CDA. nih.gov

Precursor Incorporation and Metabolic Intermediates in Biosynthesis

The biosynthesis of this compound begins with a common metabolic intermediate, alpha-ketoglutarate (B1197944) (α-KG). nih.govnih.gov The initial step involves the methylation of α-KG. This reaction is catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases. nih.gov In the biosynthetic pathways of CDA, daptomycin, and A54145, the respective methyltransferase enzymes (GlmT, DptI, and LptI) stereospecifically methylate α-KG to produce the intermediate (3R)-3-Methyl-2-oxoglutarate. nih.gov

Feeding studies with mutant strains of Streptomyces coelicolor that are unable to produce this compound have confirmed the roles of these precursors. When these mutant strains are supplied with synthetic (3R)-3-Methyl-2-oxoglutarate or this compound, the production of the natural lipopeptide is restored. nih.govrsc.org This demonstrates that methylation occurs before the amino acid is assembled into the peptide chain. nih.gov

Enzyme Substrate Product Organism/Pathway
GlmT, DptI, LptIalpha-ketoglutarate(3R)-3-Methyl-2-oxoglutarateStreptomyces coelicolor (CDA), Streptomyces roseosporus (Daptomycin), Streptomyces fradiae (A54145) nih.gov
IlvE(3R)-3-Methyl-2-oxoglutarateThis compoundStreptomyces coelicolor nih.gov

Comparative Analysis of Related Glutamate and Methylaspartate Metabolic Pathways

Understanding the biosynthesis of this compound is enhanced by comparing it with related metabolic pathways, particularly those involving glutamate and its methylated derivatives.

Distinction from (2S,3S)-3-Methylaspartate Metabolism

A key distinction lies in the metabolic pathway of (2S,3S)-3-Methylaspartate. While both are methylated amino acids, their biosynthetic origins and the stereochemistry of their precursors differ. The biosynthesis of this compound proceeds via the methylation of alpha-ketoglutarate. nih.gov In contrast, the metabolism of (2S,3S)-3-Methylaspartate is part of a different pathway. For instance, in the anaerobic bacterium Clostridium tetanomorphum, glutamate mutase converts (2S)-glutamic acid to (2S,3S)-3-methylaspartic acid. ias.ac.in

Furthermore, feeding experiments with Streptomyces coelicolor mutants have shown that the peptide synthetase is specific for the (2S,3R)-stereoisomer of 3-methylglutamic acid and does not incorporate the (2S,3S) form. nih.gov This highlights the high stereospecificity of the enzymes involved in the lipopeptide assembly line.

Shared Enzymatic Motifs and Evolutionary Implications

Despite the differences, there are shared enzymatic motifs between these pathways. The use of transaminases, like IlvE, is a common feature in the biosynthesis of various amino acids. uniprot.org These enzymes often exhibit broad substrate specificity, allowing them to act on a range of keto-acids. researchgate.net The recruitment of a general branched-chain amino acid transaminase for the specific purpose of this compound synthesis suggests a mechanism of evolutionary adaptation, where existing enzymes are utilized for novel biosynthetic pathways.

Chemical Synthesis Methodologies for 2s,3r 3 Methylglutamic Acid

Enantioselective and Diastereoselective Synthetic Routes

The controlled introduction of two adjacent chiral centers in (2S,3R)-3-methylglutamic acid necessitates highly specific enantioselective and diastereoselective synthetic methods. These routes are designed to precisely control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.

Asymmetric Induction Strategies

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemistry of a subsequent reaction. After serving their purpose, they are removed, leaving the desired stereoisomer.

Ni(II) complexes of chiral glycine (B1666218) Schiff bases also serve as effective chiral auxiliaries. researchgate.netresearchgate.net These square-planar complexes create a rigid chiral environment around the glycine moiety, enabling stereocontrolled alkylation and Michael addition reactions. researchgate.netmdpi.com For instance, the Michael addition of a Ni(II) complex of a chiral glycine Schiff base to a suitable Michael acceptor has been successfully employed in the synthesis of related compounds like (2S,3S)-3-methylglutamine. researchgate.netresearchgate.net The stereochemical outcome is directed by the chiral ligand within the nickel complex. researchgate.netmdpi.com

Table 1: Asymmetric Synthesis Data using Chiral Auxiliaries

Chiral AuxiliaryKey Reaction StepDiastereoselectivity (dr)YieldReference
Fmoc Garner's Aldehyde1,4-addition of lithium dialkylcuprates>20:176-99% researchgate.netnih.gov
Ni(II) Complex of Chiral Glycine Schiff BaseMichael AdditionHigh (specific ratio not always detailed)Variable researchgate.netresearchgate.net

Stereoselective conjugate addition, particularly the Michael addition, is a powerful tool for forming carbon-carbon bonds and setting stereocenters. In the context of synthesizing this compound, this reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

One established route prepares this compound in good yield through the conjugate addition of the lithiated anion of the bis-lactim ether of cyclo-(R-Val-Gly) to methyl (E)-butenoate. researchgate.netrsc.org This method demonstrates high diastereoselectivity. researchgate.netrsc.org The stereochemistry of the newly formed chiral center is controlled by the existing chirality of the bis-lactim ether.

Another example is the diastereoselective 1,4-addition of lithium dialkylcuprates to Fmoc Garner's enoate, as mentioned previously. researchgate.netnih.gov The use of organocuprates is crucial for achieving high yields and stereoselectivity in these Michael additions.

Ring-Opening and Homologation Approaches

These strategies involve the construction of a cyclic precursor or a molecule with a shorter carbon chain, which is then elaborated to the final glutamic acid derivative.

Arndt-Eistert homologation is a classic method for converting a carboxylic acid to its next higher homolog, essentially lengthening a carbon chain by one methylene (B1212753) group. This method has been successfully applied to the synthesis of this compound. researchgate.netrsc.orgevitachem.com The process starts with a suitably protected (2S,3S)-3-methylaspartic acid. researchgate.netrsc.org The key feature of this reaction is that it proceeds with retention of configuration at the C-3 position, ensuring the correct stereochemistry in the final product. researchgate.netrsc.org

While not as commonly cited for this compound specifically, pyrrolidine (B122466) ring cleavage represents a viable synthetic strategy for related substituted proline and glutamic acid analogs. This approach involves the synthesis of a substituted pyrrolidine ring, which is then oxidatively or otherwise cleaved to reveal the desired acyclic amino acid backbone. For example, strategies have been developed for the synthesis of various substituted pyrrolidine-2-carboxylic acid analogs which could, in principle, be adapted. nih.gov

Synthesis of Analogs and Derivatives of this compound

The strategic synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships in biologically active peptides and for developing novel therapeutic agents. These synthetic efforts focus on creating stereoisomers and introducing various functional groups to modulate the chemical properties and biological activity of the parent molecule.

Preparation of Stereoisomeric and Functionalized Glutamate (B1630785) Residues

The synthesis of stereoisomers and functionalized analogs of 3-methylglutamic acid often employs asymmetric synthesis strategies starting from chiral precursors. These methods provide precise control over the stereochemistry at the C2 and C3 positions, which is critical for the biological function of peptides incorporating these residues.

One effective strategy involves the Arndt–Eistert homologation of a protected (2S, 3S)-3-methylaspartic acid, which proceeds with retention of configuration at the C3 position to yield (2S, 3R)-3-methylglutamic acid. rsc.orgresearchgate.net Another powerful method is the conjugate addition of organocuprates. For instance, the conjugate addition of the lithiated anion of a bis-lactim ether of cyclo-(R-Val-Gly) to methyl (E)-butenoate produces the (2S, 3R) isomer with high diastereoselectivity. rsc.orgresearchgate.net Conversely, using isopentyl (Z)-butenoate as the substrate leads to the formation of the (2S, 3S) stereoisomer. rsc.orgresearchgate.net

A highly efficient, enantioselective synthesis for (2S,3R)-3-alkyl- and alkenylglutamates, including the parent (2S,3R)-3-methylglutamate, has been developed starting from Fmoc-protected Garner's aldehyde. nih.govresearchgate.net This multi-step process involves a Horner-Wadsworth-Emmons reaction followed by a highly diastereoselective 1,4-addition of lithium dialkylcuprates to an Fmoc Garner's enoate intermediate. nih.govresearchgate.net This method is notable for its high yields (76-99%) and excellent diastereoselectivity (>20:1). nih.govresearchgate.net

Furthermore, spirocyclic analogs of glutamic acid have been synthesized to create conformationally restricted glutamate residues. nih.govresearchgate.net These syntheses can involve complex multi-step sequences, including Lewis acid-catalyzed rearrangements and modified Strecker reactions, to build the spirocyclic core with defined stereochemistry. nih.govresearchgate.net Other functionalized derivatives, such as hydroxyglutamic acids, are often prepared from chiral pool starting materials like L-glutamic acid or L-serine. beilstein-journals.org For example, N-Fmoc protected L-serine can be oxidized to an aldehyde and then subjected to a Reformatsky reaction to produce a mixture of (2S,3R) and (2S,3S) hydroxyglutamate derivatives. beilstein-journals.org

The table below summarizes various synthetic approaches to different stereoisomers and functionalized glutamate analogs.

Target Compound/AnalogStarting MaterialKey Reaction(s)StereoselectivityReference(s)
This compound(2S, 3S)-3-Methylaspartic acidArndt–Eistert homologationRetention at C3 rsc.org, researchgate.net
This compoundcyclo-(R-Val-Gly) bis-lactim ether & Methyl (E)-butenoateAsymmetric conjugate additionHigh diastereoselectivity rsc.org, researchgate.net
(2S,3S)-3-Methylglutamic acidcyclo-(R-Val-Gly) bis-lactim ether & Isopentyl (Z)-butenoateAsymmetric conjugate additionHigh diastereoselectivity rsc.org, researchgate.net
Fmoc-(2S,3R)-3-alkyl/alkenylglutamatesFmoc-protected Garner's aldehydeHorner-Wadsworth-Emmons; 1,4-addition of lithium dialkylcuprates>20:1 d.r. nih.gov, researchgate.net
(2S,3S)-Fmoc-3-Me-Gln(Xan)-OHChiral Gly-Schiff base Ni(II) complexMichael additionHigh nih.gov, researchgate.net
Spiro[3.3]heptane Glutamate Analogs3-Oxocyclobutanecarboxylic acidLewis acid-catalyzed rearrangement; Strecker reactionModerate to high nih.gov, researchgate.net
(2S,4S)- and (2S,4R)-Hydroxyglutamic acidN-phthaloyl-L-glutamic acidBromination followed by hydrolysis2:1 mixture beilstein-journals.org

Application in Solid-Phase Peptide Synthesis (SPPS) for Complex Molecule Assembly

The incorporation of this compound and its analogs into peptides is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This requires the amino acid to be suitably protected for use in the iterative cycles of deprotection and coupling that characterize SPPS. csic.es The most common protecting group strategy for the amine terminus is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and orthogonal to the acid-labile side-chain protecting groups and resin linkers typically used. csic.es

Syntheses have been specifically designed to produce Fmoc-protected (2S,3R)-3-methylglutamate ready for SPPS. nih.govresearchgate.net The method starting from Fmoc Garner's aldehyde, for example, yields Fmoc-(2S,3R)-3-alkyl/alkenylglutamates that can be directly used in peptide synthesizers. nih.govresearchgate.net The (2S,3R) stereochemistry of the 3-methylglutamate residue has been shown to be critical for the antimicrobial activity of complex lipopeptides like daptomycin (B549167). researchgate.netnih.gov The synthesis of daptomycin analogs using SPPS has demonstrated that replacing this compound with other isomers, such as (2R,3R)-3-methylglutamic acid or (2S,4S)-4-methylglutamic acid, results in inactive compounds. researchgate.net

The successful assembly of complex peptides containing these unnatural amino acids via Fmoc-SPPS relies on optimized coupling conditions and the use of appropriate resins and linkers. researchgate.netcsic.es For example, the synthesis of A54145 factor D, a cyclic lipodepsipeptide, involved attaching the peptide to a 2-chlorotrityl polystyrene resin and developing conditions to prevent unwanted side reactions like diketopiperazine formation during the elongation of the peptide chain. researchgate.net The development of practical routes to Fmoc-protected building blocks, such as (2S,3S)-Fmoc-3-Me-Gln(Xan)-OH for callipeltin synthesis, is essential for accessing these complex natural products and their analogs. nih.gov

The table below outlines key considerations for the use of this compound derivatives in SPPS.

FeatureDescriptionSignificanceReference(s)
Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amino function.Allows for base-labile deprotection, orthogonal to acid-labile side-chain and resin cleavage conditions. nih.gov, researchgate.net, csic.es
Starting Material Fmoc-(2S,3R)-3MeGlu(tBu)OHPre-synthesized, protected amino acid building block ready for direct use in automated or manual SPPS. researchgate.net
Peptide Target Daptomycin, A54145 factors, CallipeltinsThese complex lipopeptides contain 3-methylated glutamate or glutamine residues crucial for their bioactivity. nih.gov, researchgate.net, nih.gov
Synthetic Challenge Stereochemical integrity, prevention of side reactions (e.g., diketopiperazine formation).Requires careful selection of coupling reagents, solvents, and resin linkers (e.g., 2-chlorotrityl chloride resin). researchgate.net, csic.es
Biological Importance The (2S,3R) configuration at the 3-methylglutamate residue is essential for the activity of daptomycin.SPPS allows for the synthesis of analogs with different stereoisomers to probe structure-activity relationships. researchgate.net

Biological Roles and Molecular Mechanisms of 2s,3r 3 Methylglutamic Acid

Role as a Nonribosomal Peptide and Lipopeptide Building Block

(2S,3R)-3-Methylglutamic acid is a key component of several nonribosomally synthesized peptides and lipopeptides, many of which exhibit potent biological activities. nih.govresearchgate.net These complex molecules are assembled by large multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs) rather than through the ribosome-mediated translation of mRNA. ncsu.edusci-hub.se The incorporation of non-proteinogenic amino acids like this compound contributes to the vast structural and functional diversity of these natural products. nih.gov

Integration into Natural Products

This compound is a critical residue in several clinically significant lipopeptide antibiotics. nih.gov These include daptomycin (B549167), a cyclic lipopeptide antibiotic used to treat infections caused by Gram-positive pathogens, and the calcium-dependent antibiotics (CDAs), such as A54145. nih.govnih.govresearchgate.net In both daptomycin and the A54145 complex, this compound is found as the penultimate C-terminal residue, a position that is important for their antibacterial activity. researchgate.netnih.gov

The biosynthesis of this specific residue involves a two-step enzymatic process. First, an S-adenosyl methionine (SAM)-dependent methyltransferase catalyzes the methylation of α-ketoglutarate to form (3R)-3-methyl-2-oxoglutarate. nih.gov Subsequently, a transaminase converts this intermediate into this compound. nih.govnih.gov This stereospecific pathway ensures the correct isomer is produced for incorporation into the growing peptide chain by the NRPS machinery. nih.gov

Natural ProductProducing OrganismClassSignificance of this compound
DaptomycinStreptomyces roseosporusCyclic Lipopeptide AntibioticCrucial for antibacterial activity, located at the penultimate C-terminal position. nih.govresearchgate.net
Calcium-Dependent Antibiotics (CDAs) (e.g., A54145)Streptomyces coelicolor, Streptomyces fradiaeAcidic Lipopeptide AntibioticsImportant for bioactivity, located at the penultimate C-terminal position. nih.govnih.gov

Stereochemical Contribution to Macrolactone and Peptide Conformation

The precise orientation of the methyl group and the carboxylic acid side chain of the this compound residue contributes to the specific surface topology of the antibiotic, which is necessary for its interaction with bacterial membranes and subsequent disruption of membrane function.

Structure-Activity Relationship (SAR) Studies in Complex Peptides

Structure-activity relationship (SAR) studies have been instrumental in elucidating the functional significance of the this compound residue in complex peptides like daptomycin.

Research has unequivocally demonstrated that the (2S,3R) stereoisomer of 3-methylglutamic acid is essential for the potent antibacterial activity of daptomycin. researchgate.net Synthetic analogs of daptomycin where this compound was replaced with other stereoisomers, such as (2R,3R)-3-methylglutamic acid or the canonical glutamic acid, were found to be inactive. researchgate.net This highlights the stringent stereochemical requirement at this position for biological function. An analog containing (2S,3S)-methylglutamate was over 50-fold less active than daptomycin, further emphasizing the importance of the specific configuration at the carbon bearing the methyl group. cdnsciencepub.com

Further SAR studies have explored the impact of substituting this compound with various analogs to understand the role of the methyl group and the carboxylic acid side chain. nih.gov The synthesis of daptomycin analogs with substitutions at this position, such as (2S,3R)-3-methylglutamine, dimethyl glutamic acid, and (2S,3R)-3-ethylglutamic acid, has provided insights into the structural requirements for activity. nih.gov For instance, replacing the threonine residue involved in the depsipeptide bond with diaminobutyric acid, effectively changing the ester linkage to an amide, resulted in a significant reduction in activity, indicating the importance of the ester bond for daptomycin's function. cdnsciencepub.com

Daptomycin AnalogueModification at Position 12Impact on Activity
Analogue 1(2R,3R)-3-methylglutamic acidInactive. researchgate.net
Analogue 2Glutamic acidInactive. researchgate.net
Analogue 3(2S,3S)-3-methylglutamic acid>50-fold less active. cdnsciencepub.com
Analogue 4(2S,3R)-3-methylglutamineInvestigated for antibacterial activity. nih.gov
Analogue 5Dimethyl glutamic acidInvestigated for antibacterial activity. nih.gov
Analogue 6(2S,3R)-3-ethylglutamic acidInvestigated for antibacterial activity. nih.gov

Interactions with Specific Biological Targets

While the primary recognized role of this compound is as a structural component of antibiotics that target bacterial cell membranes, research has also suggested that this amino acid derivative can interact with other specific biological targets. For instance, this compound hydrochloride salt has been described as a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system. scbt.com This suggests a potential, though less explored, role for this compound or its derivatives in neuroscience research. However, its function within the context of the lipopeptide antibiotics is the most well-documented and understood. nih.gov

Receptor Agonism and Specificity (e.g., Kainate Receptors)

This compound is a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors that are crucial for synaptic transmission and plasticity in the central nervous system. Its high affinity for these receptors allows it to mimic the action of the endogenous neurotransmitter glutamate, but with distinct characteristics.

Research has demonstrated that this compound exhibits a high affinity for both GluK1 (formerly GluR5) and GluK2 (formerly GluR6) containing kainate receptors. One of the notable effects of this compound is its ability to induce strong desensitization of these receptors. This property has led to its use as a "functional antagonist" in experimental settings; by binding to the receptor and locking it in a desensitized, non-conducting state, it effectively blocks further activation. This dual characteristic of being a potent agonist that causes profound desensitization highlights the compound's unique modulatory action on kainate receptor signaling.

The specificity of methylglutamic acid isomers for different glutamate receptor subtypes underscores the precise structural requirements for ligand recognition. For instance, while this compound is a potent kainate receptor agonist, other isomers may exhibit different selectivity profiles.

Table 1: Agonist Activity of this compound at Kainate Receptors

Receptor SubtypeReported Affinity/EffectReference
Kainate Receptors (General)Potent and selective agonist
GluK1 (GluR5)High-affinity agonist, induces strong desensitization
GluK2 (GluR6)High-affinity agonist, induces strong desensitization

Modulatory Effects on Enzyme Activity

Beyond its role at neurotransmitter receptors, this compound is involved in modulating the activity of specific enzymes, acting both as a precursor in biosynthetic pathways and as an inhibitor.

A key role for this compound is as a constituent of certain nonribosomal lipopeptide antibiotics, such as daptomycin and the calcium-dependent antibiotics (CDAs). However, it is not directly incorporated. Instead, its biosynthesis involves a stereospecific enzymatic pathway.

The process begins with the methylation of α-ketoglutarate, a central molecule in metabolism. An S-adenosyl methionine (SAM)-dependent methyltransferase, such as GlmT from the CDA producer Streptomyces coelicolor or its homologue DptI from the daptomycin producer Streptomyces roseosporus, catalyzes the stereospecific methylation of α-ketoglutarate to produce (3R)-3-methyl-2-oxoglutarate.

Subsequently, a transaminase, specifically the branched-chain amino acid transaminase IlvE, efficiently catalyzes the conversion of (3R)-3-methyl-2-oxoglutarate into this compound. The final product is then recognized and activated by the corresponding adenylation (A) domain of the nonribosomal peptide synthetase (NRPS) for incorporation into the growing peptide chain. The A-domain of the module 10 of the CDA peptide synthetase demonstrates specificity for the (2S,3R)-stereoisomer, as feeding with this isomer, but not the (2S,3S) isomer, restores production of the methylated lipopeptide in mutant strains lacking the methyltransferase.

Table 2: Enzymatic Synthesis of this compound

StepEnzymeSubstrateProductReference
1. MethylationGlmT/DptI (Methyltransferase)α-Ketoglutarate(3R)-3-methyl-2-oxoglutarate
2. TransaminationIlvE (Transaminase)(3R)-3-methyl-2-oxoglutarateThis compound

This compound and its analogues can also act as enzyme inhibitors. A notable example is its inhibitory effect on glutamate mutase, a coenzyme B12-dependent enzyme that catalyzes the reversible rearrangement of (2S)-glutamic acid to (2S,3S)-3-methylaspartic acid. This enzyme is highly specific for its substrate and is inhibited by substrate analogues, including this compound. The inhibition arises from the analogue binding to the enzyme's active site, preventing the natural substrate from binding and undergoing catalysis. The precise mechanism of inhibition by this specific isomer involves competitive binding at the active site, a common mechanism for substrate analogues.

Structural Biology of this compound Interactions

The specific biological activities of this compound are dictated by its three-dimensional structure and how it fits into the binding sites of its target proteins.

While direct structural information for this compound complexes is limited, mutagenesis studies on related enzymes provide valuable insights into the principles of its binding and recognition. Studies on 3-methylaspartate ammonia (B1221849) lyase (MAL), an enzyme that processes stereoisomers of 3-methylaspartic acid, have revealed key residues responsible for substrate binding and stereoselectivity.

In MAL, residues such as Lys331, His194, and Gln329 have been identified as crucial for positioning the substrate and stabilizing the reaction intermediate. Site-directed mutagenesis of these residues has been shown to dramatically alter the enzyme's diastereoselectivity. For example, mutating these residues can lead to an enzyme that produces only one stereoisomer, demonstrating that subtle changes in the binding pocket can have profound effects on which molecule binds and how it is processed. These findings suggest that the binding site for this compound in its target proteins, such as kainate receptors or the NRPS A-domain, is a precisely shaped pocket with specific residues positioned to interact with the methyl group and the glutamate backbone, thereby ensuring stereospecific recognition.

Advanced Research Methodologies for Studying 2s,3r 3 Methylglutamic Acid

Analytical Techniques for Characterization and Detection

The precise characterization and detection of (2S,3R)-3-Methylglutamic acid rely on a combination of powerful analytical methods. These techniques are essential for its identification in complex biological matrices and for ensuring the stereochemical purity of synthetic or biologically produced samples.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC) with derivatization)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids like this compound. actascientific.com Due to the fact that many amino acids, including this one, lack a significant chromophore for UV detection, a derivatization step is often necessary to enhance detection sensitivity. actascientific.com This chemical modification introduces a fluorescent or UV-absorbing tag to the amino acid, allowing for its detection at low concentrations. actascientific.com

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). actascientific.com Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindole derivatives, and 9-fluorenylmethyl chloroformate (FMOC), which also yields highly fluorescent derivatives. actascientific.comsci-hub.se The choice of derivatization reagent and method depends on the specific analytical requirements, such as sensitivity and the nature of the sample matrix. actascientific.com

For the analysis of N-acyl amino acids, derivatization with 2,4′-dibromoacetophenone can be employed to yield 4′-bromophenacyl esters, which are suitable for spectrophotometric detection. mdpi.com The separation of these derivatives is typically achieved using reversed-phase HPLC columns. mdpi.com

Table 1: Common Derivatization Reagents for HPLC Analysis of Amino Acids
Derivatization ReagentDetection MethodKey Features
o-phthalaldehyde (OPA)FluorescenceReacts with primary amines; provides high sensitivity. actascientific.com
9-fluorenylmethyl chloroformate (FMOC)FluorescenceReacts with both primary and secondary amines; produces stable derivatives. actascientific.com
2,4′-dibromoacetophenoneUV/VisForms esters with carboxylic acid groups; suitable for spectrophotometric detection. mdpi.com

Spectroscopic Identification and Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. taylorandfrancis.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its connectivity and stereochemistry. nih.govnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all the proton and carbon signals and to establish through-bond and through-space correlations. nd.edu

Mass Spectrometry (MS) is another critical tool that provides information about the molecular weight and elemental composition of the compound. nih.govrfi.ac.uk High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, which aids in confirming its molecular formula. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information that can be used to identify the molecule. rfi.ac.uk The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for the analysis of complex mixtures, allowing for the separation of components prior to their detection and identification by the mass spectrometer. taylorandfrancis.com

Table 2: Spectroscopic Techniques for the Analysis of this compound
TechniqueInformation ObtainedApplication
Nuclear Magnetic Resonance (NMR)Connectivity, stereochemistry, and three-dimensional structure. nih.govnd.eduStructural elucidation of the pure compound. nih.gov
Mass Spectrometry (MS)Molecular weight and elemental composition. nih.govrfi.ac.ukIdentification and confirmation of the compound in biological samples. nih.gov
High-Resolution Mass Spectrometry (HRMS)Highly accurate molecular weight. nih.govDetermination of the molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns. rfi.ac.ukStructural confirmation and identification in complex mixtures. rfi.ac.uk

Stereochemical Purity Analysis

The biological activity of this compound is highly dependent on its specific stereochemistry. Therefore, methods to determine its stereochemical purity are of utmost importance. Chiral chromatography, particularly chiral HPLC, is a widely used technique for separating enantiomers and diastereomers. nih.gov This can be achieved using chiral stationary phases (CSPs) that interact differently with the various stereoisomers, leading to their separation. researchgate.net

For amino acids, derivatization with a chiral reagent can also be employed to form diastereomeric derivatives that can then be separated on a non-chiral stationary phase. mdpi.com The choice of the chiral selector or derivatizing agent is critical for achieving successful separation. The enantiomeric excess (ee) or diastereomeric excess (de) can be calculated from the peak areas of the separated isomers in the chromatogram. nih.gov

Genetic and Metabolic Engineering Approaches

Genetic and metabolic engineering have emerged as powerful tools for elucidating and manipulating the biosynthetic pathways of natural products, including this compound. iupac.org These approaches allow researchers to identify the genes and enzymes responsible for its production and to engineer microorganisms for enhanced or modified production. iupac.org

Pathway Engineering for Biosynthesis of Modified Metabolites

Understanding the biosynthetic pathway of this compound opens up possibilities for pathway engineering to produce novel, modified metabolites. nih.gov This can involve the introduction of genes from other organisms to create hybrid pathways or the modification of existing enzymes to alter their substrate specificity or catalytic activity. iupac.org For example, by understanding the enzymes involved in the methylation and amination steps of the biosynthesis, it may be possible to introduce alternative substrates to generate analogs of 3-methylglutamic acid with different alkyl groups. nih.gov

These engineered pathways can lead to the production of novel lipopeptides or other natural products with potentially improved biological activities. nih.gov The insights gained from studying the biosynthesis of this compound can facilitate future efforts to engineer lipopeptides with modified glutamate (B1630785) residues, which may have improved bioactivity and/or reduced toxicity. nih.gov

Gene Deletion and Complementation Studies to Probe Biosynthetic Steps

Gene deletion and complementation studies are fundamental techniques used to identify the function of specific genes within a biosynthetic pathway. nih.gov In the context of this compound biosynthesis, this involves creating a knockout mutant by deleting a candidate gene from the producing organism's genome. nih.gov If the deletion of a particular gene abolishes the production of this compound, it provides strong evidence for that gene's involvement in the pathway. nih.gov

Complementation is the subsequent step where the deleted gene is reintroduced into the mutant strain, for instance on a plasmid. nih.gov Restoration of this compound production upon complementation confirms the function of the deleted gene. nih.gov For example, the deletion of a putative methyltransferase gene, glmT, from the calcium-dependent antibiotic (CDA) biosynthetic gene cluster in Streptomyces coelicolor was shown to abolish the incorporation of 3-methylglutamate. nih.gov Production was restored by feeding synthetic (2S,3R)-3-MeGlu, confirming the role of glmT in the biosynthesis. nih.gov Such studies have been instrumental in elucidating the biosynthetic pathway of this compound, revealing that it is formed through the methylation of α-ketoglutarate followed by transamination. nih.gov

Table 3: Chemical Compounds Mentioned
Compound Name
This compound
o-phthalaldehyde
9-fluorenylmethyl chloroformate
2,4′-dibromoacetophenone
α-ketoglutarate

In Vitro Biochemical Reconstitution Studies of Enzymatic Pathways

The elucidation of the biosynthetic pathway of this compound, a crucial component of various nonribosomal lipopeptide antibiotics such as daptomycin (B549167) and the calcium-dependent antibiotics (CDAs), has been significantly advanced through the application of in vitro biochemical reconstitution studies. nih.gov These methodologies allow for the stepwise assembly of purified enzymatic components outside of their native cellular environment, providing a controlled system to investigate reaction mechanisms, substrate specificity, and enzyme kinetics.

The primary enzymatic pathway responsible for the formation of this compound involves a two-step process: a methylation reaction followed by a transamination reaction. In vitro reconstitution has been pivotal in confirming the function of the enzymes involved and the stereospecificity of the products. nih.gov

A key enzyme in this pathway is a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, designated GlmT. nih.gov Initial genetic analyses of the CDA biosynthetic gene cluster in Streptomyces coelicolor identified glmT as a candidate gene. nih.gov To validate its function, the GlmT enzyme was overexpressed and purified for use in in vitro assays. These studies demonstrated that GlmT catalyzes the methylation of α-ketoglutarate to produce (3R)-3-methyl-2-oxoglutarate. nih.gov The stereochemistry of the product was confirmed through comparison with synthetic standards. nih.gov

The subsequent step in the pathway is the transamination of (3R)-3-methyl-2-oxoglutarate to yield the final product, this compound. nih.gov This reaction is catalyzed by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase. In vitro reconstitution of this step involves combining the purified (3R)-3-methyl-2-oxoglutarate with a suitable amino donor, such as L-glutamate or L-aspartate, and the purified transaminase. The successful formation of this compound in these assays confirms the role of the transaminase and the stereospecificity of the conversion. nih.gov

Detailed research findings from these in vitro studies have provided critical insights into the biosynthesis of this important amino acid. For instance, kinetic analysis of GlmT has revealed its substrate affinity for both α-ketoglutarate and SAM. Furthermore, the specificity of the nonribosomal peptide synthetase (NRPS) A-domain for the (2S,3R)-stereoisomer of 3-Methylglutamic acid has been confirmed through in vitro feeding experiments with reconstituted NRPS modules. nih.gov When the glmT gene was deleted, the resulting organism produced peptides containing glutamate instead of 3-methylglutamate, a phenotype that could be rescued by feeding synthetic (2S,3R)-3-MeGlu. nih.gov

The data derived from these in vitro reconstitution studies are summarized in the interactive data table below, which outlines the key components and findings of the enzymatic pathway.

Interactive Data Table: In Vitro Reconstitution of the this compound Biosynthetic Pathway

Enzymatic Step Enzyme Substrates Cofactors/Cosubstrates Product Key Findings from In Vitro Reconstitution
Step 1: Methylation GlmT (Methyltransferase)α-KetoglutarateS-adenosyl-L-methionine (SAM)(3R)-3-methyl-2-oxoglutarateConfirmed the function of GlmT in catalyzing the methylation of α-ketoglutarate. nih.gov Determined the stereospecificity of the reaction, yielding the (3R) isomer. nih.gov
Step 2: Transamination Aminotransferase(3R)-3-methyl-2-oxoglutarate, Amino donor (e.g., L-glutamate)Pyridoxal phosphate (PLP)This compoundDemonstrated the conversion of the keto acid intermediate to the final amino acid product. nih.gov Confirmed the stereospecificity of the transamination, resulting in the (2S,3R) configuration. nih.gov

Q & A

Basic: What are the established enantioselective synthesis methods for (2S,3R)-3-methylglutamic acid, and how do they ensure stereochemical fidelity?

The enantioselective synthesis of this compound typically involves chiral auxiliaries or asymmetric catalysis. A 6-step protocol starting from Fmoc-protected Garner’s aldehyde is widely used, leveraging Evans oxazolidinone chemistry to install the stereocenters . Key steps include alkylation of the aldehyde with a methyl group, followed by oxidation and deprotection to yield the target compound. To ensure stereochemical fidelity, techniques like chiral HPLC or polarimetry are employed post-synthesis for validation. Alternative methods, such as enzymatic resolution or diastereomeric salt crystallization, are also documented but require optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize racemization .

Advanced: How can this compound be incorporated into nonribosomal peptide synthetase (NRPS) pathways to generate novel antibiotics?

NRPS modules can be engineered to accept this compound as a substrate by modifying the amino acid specificity of adenylation (A) domains. For example, a single mutation (e.g., Y239S in the CDA NRPS module) alters the active site to accommodate non-natural substrates like this compound, enabling biosynthesis of analogs such as methylglutamine-containing peptides . Methodologically, this involves homology modeling of A domains, site-directed mutagenesis, and LC-MS/MS screening to confirm product formation. Computational tools (e.g., NRPSpredictor2) aid in predicting substrate specificity changes .

Basic: What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with chiral columns are standard for quantification. For example, GC-MS derivatization using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enables detection of 3-methylglutamic acid in organic acid profiles . Chiral HPLC with pre-column derivatization (e.g., using o-phthaldialdehyde) separates stereoisomers, while NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) confirms structural integrity .

Advanced: What are the key challenges in resolving stereochemical discrepancies during the synthesis of 3-substituted glutamic acids?

Stereochemical impurities often arise from competing pathways (e.g., epimerization during deprotection). Advanced strategies include:

  • Dynamic kinetic resolution : Using chiral catalysts to favor the desired enantiomer during synthesis.
  • Crystallization-induced asymmetric transformation : Exploiting differential solubility of diastereomers.
  • Enzymatic desymmetrization : Lipases or esterases selectively hydrolyze one enantiomer.
    For this compound, monitoring reaction progress via 1H^{1}\text{H}-NMR coupling constants (e.g., J2,3J_{2,3}) helps identify epimerization early .

Basic: What biochemical applications utilize this compound as a substrate or inhibitor?

This compound serves as:

  • Enzyme substrate : For studying glutamate racemases or amino acid transporters (e.g., EAAT2/3) in HEK293 cell assays .
  • Chiral building block : In asymmetric synthesis of β-substituted pyroglutamic acids for drug discovery .
  • Metabolic tracer : Radiolabeled 3H^3\text{H}- or 14C^{14}\text{C}-analogs track glutamate uptake in neuronal studies .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of engineered NRPS modules using this compound?

Discrepancies in catalytic efficiency (kcat/KMk_{\text{cat}}/K_M) may stem from variations in expression systems (e.g., E. coli vs. Streptomyces). To address this:

  • Standardize expression conditions (e.g., inducer concentration, temperature).
  • Compare kinetic data using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Validate substrate binding via X-ray crystallography of A-domain mutants .

Advanced: What methodologies enable detection of trace this compound in metabolic flux studies?

Stable isotope labeling (e.g., 13C^{13}\text{C}-glucose feeding) combined with LC-MS/MS allows tracing of 3-methylglutamic acid in central carbon metabolism. For low-abundance samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enhances sensitivity. Alternatively, derivatization with AccQ-Tag™ improves MS ionization efficiency .

Advanced: How does single-point mutagenesis alter NRPS substrate specificity toward this compound?

Mutations in the A-domain’s substrate-binding pocket (e.g., Y239S) disrupt native hydrogen-bonding networks, enabling accommodation of bulkier substituents like the 3-methyl group. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes, while saturation mutagenesis at active-site residues (e.g., positions 236–241) screens for enhanced specificity .

Basic: What role does this compound play as a chiral building block in organic synthesis?

It is used to synthesize β-substituted pyroglutamates via Michael addition reactions. For example, coupling with enoyl-oxazolidinones under basic conditions yields diastereomerically pure products (>98% ee) for proline derivatives .

Advanced: What metabolic pathways involve this compound, and how can its role be elucidated?

While not a primary metabolite, it is implicated in secondary metabolism (e.g., antibiotic biosynthesis). Isotopic 13C^{13}\text{C}-labeling and gene knockout studies in Streptomyces spp. can map its incorporation into nonribosomal peptides. Metabolomic profiling (GC-MS or NMR) of ΔNRPS mutants identifies downstream products dependent on 3-methylglutamic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.